molecular formula C20H17ClFN3O3S2 B2451988 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941980-77-4

2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Número de catálogo: B2451988
Número CAS: 941980-77-4
Peso molecular: 465.94
Clave InChI: XFMWWIYQVAQSDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3S2 and its molecular weight is 465.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3S2/c1-28-17-7-2-12(21)8-16(17)25-18(26)9-15-10-29-20(24-15)30-11-19(27)23-14-5-3-13(22)4-6-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMWWIYQVAQSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a thiazole-derived molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula

  • C21H20ClN3O4S

Molecular Weight

  • 478.0 g/mol

Structural Features

The compound features a thiazole ring, a chloro-substituted methoxyphenyl group, and a fluorophenyl acetamide moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • The compound demonstrated an IC50 value of 1.61 ± 1.92 µg/mL against certain cancer cell lines, indicating potent cytotoxic activity comparable to established chemotherapeutic agents like doxorubicin .
    • A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and substituents on the phenyl groups significantly influenced antitumor efficacy .
  • Mechanism of Action :
    • Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its cytotoxic effects .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression and other diseases.

Enzyme Inhibition Studies

  • Research showed that compounds similar to this thiazole derivative could inhibit Type III secretion systems (T3SS) in pathogenic bacteria, which is vital for developing new antibacterial therapies .

Antimicrobial Properties

Some studies have suggested that thiazole derivatives possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

Data Summary Table

Biological ActivityIC50 ValueReference
Cytotoxicity (Cancer Cells)1.61 ± 1.92 µg/mL
T3SS InhibitionNot specified

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with various acetamides. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structural motifs demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those associated with breast cancer. The anticancer activity is believed to be linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessing the antimicrobial activity of thiazole derivatives found that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. Compounds similar to 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide showed promising results against resistant strains .
  • Anticancer Screening :
    • In a comparative study involving various thiazole derivatives, this compound was highlighted for its potent activity against estrogen receptor-positive breast adenocarcinoma (MCF7) cells. The study utilized the Sulforhodamine B assay to quantify cell viability and demonstrated that the compound significantly reduced cell proliferation at low micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Use a multi-step synthesis approach, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., chloroacetamide intermediates) .
  • Step 2 : Introduce the sulfanyl group through nucleophilic substitution using a thiol-containing reagent under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Characterize intermediates via HPLC (for purity >95%) and NMR (¹H/¹³C) to confirm structural integrity. For example, intramolecular hydrogen bonding in the final product can be validated by observing downfield shifts in NH protons .

Q. How can the crystal structure and conformational stability of this compound be determined?

  • Methodology :

  • X-ray crystallography : Single crystals grown via slow evaporation (ethanol/water) reveal bond lengths, angles, and non-covalent interactions (e.g., C–H⋯O or π-π stacking) .
  • DFT calculations : Compare experimental data with optimized geometries (B3LYP/6-31G* basis set) to assess stability deviations (<0.05 Å bond length differences) .

Q. What safety protocols are critical during handling and storage?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial activity?

  • Methodology :

  • Step 1 : Synthesize analogs with modifications to the 5-chloro-2-methoxyphenyl or 4-fluorophenyl moieties .
  • Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays . Correlate substituent electronegativity (Hammett σ values) with activity trends .
  • Step 3 : Use molecular docking (AutoDock Vina) to predict binding affinity to bacterial targets (e.g., dihydrofolate reductase) .

Q. How can contradictory in vitro vs. in vivo pharmacokinetic data be resolved?

  • Methodology :

  • In vitro : Measure solubility (shake-flask method) and metabolic stability (hepatocyte incubation) .
  • In vivo : Administer to rodent models (IV/PO routes) and analyze plasma via LC-MS/MS . Address discrepancies (e.g., poor oral bioavailability) by formulating with cyclodextrins to enhance solubility .

Q. What experimental design strategies optimize reaction yields while minimizing byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a Box-Behnken model .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time with FTIR to detect intermediates and adjust conditions dynamically .

Data Contradiction Analysis

Q. How should conflicting reports about this compound’s cytotoxicity be investigated?

  • Methodology :

  • Replicate assays : Test across multiple cell lines (e.g., HeLa, HepG2) using MTT/WST-1 protocols to confirm IC₅₀ values .
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) .

Methodological Tables

Parameter In Vitro Value In Vivo Value Reference
Aqueous Solubility0.12 mg/mLN/A
Plasma Protein Binding89%92%
Metabolic Half-life2.1 h (hepatocytes)4.5 h (rat)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.